5-(1-Propynyl)-2'-o-methyluridine
Description
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJZKNCZUWDUIF-DNRKLUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628674 | |
| Record name | 2'-O-Methyl-5-prop-1-yn-1-yluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179817-95-9 | |
| Record name | 2'-O-Methyl-5-prop-1-yn-1-yluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Strategies for 5 1 Propynyl 2 O Methyluridine and Its Precursors
Stereoselective Synthesis of the Ribose Moiety with 2'-O-Methylation
The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar is a key modification found in various natural RNA molecules, where it plays a role in stabilizing RNA structure. wikipedia.orgnih.gov In synthetic oligonucleotides, this modification enhances binding affinity to RNA targets and increases nuclease resistance. tandfonline.com The synthesis of 2'-O-methyluridine, a crucial precursor, can be achieved through several routes.
One common method involves the direct methylation of uridine (B1682114). A well-established procedure utilizes diazomethane (B1218177) in the presence of a stannous chloride catalyst. google.com This approach, however, often yields a mixture of the desired 2'-O-methyl isomer and the 3'-O-methyl byproduct, necessitating chromatographic separation. google.com
To overcome the issue of isomeric mixtures, strategies involving protecting groups are frequently employed. A multi-step but more selective process includes:
Protection of the 3' and 5' hydroxyl groups of uridine, often using a bulky group like 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl (TIPDS).
Protection of the N3 position of the uracil (B121893) base, for instance, with a benzoyl group. google.com
Methylation of the remaining free 2'-hydroxyl group using a methylating agent like methyl iodide with silver oxide. google.com
Removal of all protecting groups to yield pure 2'-O-methyluridine. google.com
Alternative convergent synthesis strategies build the 2'-O-methylated sugar synthon first and then stereoselectively couple it with a uracil derivative to form the desired β-nucleoside. google.com
| Method | Key Reagents | Typical Yield (2'-O-isomer) | Key Challenges |
| Direct Methylation | Uridine, Diazomethane, SnCl₂ | 58% google.com | Formation of 3'-O-methyl isomer byproduct (28%) requires purification. google.com |
| Protected Uridine Route | Uridine, TIPDS-Cl, Benzoyl Chloride, CH₃I, Ag₂O | ~84% (methylation step) google.com | Multi-step process involving protection and deprotection. google.com |
| Convergent Synthesis | Pre-synthesized 2'-O-methyl ribose | High | Requires stereoselective glycosylation step. google.com |
Regioselective Introduction of the 5-(1-Propynyl) Group on the Uracil Base
After the synthesis of 2'-O-methyluridine, the next critical step is the introduction of the 1-propynyl group at the C5 position of the uracil base. This modification is known to significantly enhance the thermal stability of oligonucleotide duplexes. The primary challenge is to achieve this modification regioselectively without affecting other positions on the nucleoside.
The most widely used and efficient method for introducing an alkynyl group at the C5 position of a uracil ring is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org
The general synthetic sequence is as follows:
Halogenation: The 2'-O-methyluridine precursor must first be halogenated at the C5 position, typically creating 5-iodo-2'-O-methyluridine. This is often achieved using reagents like iodine and ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net
Sonogashira Coupling: The resulting 5-iodo nucleoside is then coupled with propyne (B1212725) gas in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), and a copper(I) salt, like copper(I) iodide (CuI), in a suitable solvent with an amine base (e.g., triethylamine, TEA). researchgate.netacs.org
This palladium-catalyzed approach is highly efficient and tolerates a wide range of functional groups, making it a cornerstone in the synthesis of modified nucleosides. acs.orgbeilstein-journals.org
While the Sonogashira reaction is dominant, other methods for alkynylation exist. Direct C-H activation strategies have emerged as a powerful tool in organic synthesis, offering a more atom-economical route that avoids the pre-functionalization (halogenation) of the starting material. researchgate.netnih.gov Palladium-catalyzed direct C-H alkynylation can couple terminal alkynes with heteroarenes like uracil derivatives. nih.gov These methods often involve an oxidant to facilitate the catalytic cycle. However, for complex substrates like nucleosides, achieving high regioselectivity and yield can be challenging compared to the well-established Sonogashira coupling of 5-halo-nucleosides.
Protecting Group Chemistry and Phosphoramidite (B1245037) Derivatization for Oligonucleotide Synthesis
To incorporate 5-(1-propynyl)-2'-O-methyluridine into an oligonucleotide chain using automated solid-phase synthesis, it must be converted into a phosphoramidite derivative. This requires a precise protecting group strategy to mask reactive sites and ensure correct bond formation during synthesis. journalirjpac.comchemrxiv.org
The key steps are:
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group. journalirjpac.comnih.gov This is typically done by reacting the nucleoside with DMT-chloride (DMTrCl) in pyridine. researchgate.netnih.gov The DMT group serves as a handle for purification and is removed at the beginning of each coupling cycle in automated synthesis.
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEPCl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.netnih.gov This reaction introduces the phosphoramidite moiety, which is reactive towards the 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group on the phosphate (B84403) is a base-labile protecting group removed during the final deprotection of the oligonucleotide. journalirjpac.com
For uridine derivatives, the uracil base itself does not typically require protection during standard oligonucleotide synthesis. journalirjpac.com The resulting DMT-protected phosphoramidite is the final building block ready for use in automated synthesizers. mdpi.comnih.gov
| Step | Reagent | Protecting Group | Purpose |
| 5'-OH Protection | Dimethoxytrityl chloride (DMTrCl) | Dimethoxytrityl (DMT) | Protects the 5'-OH group; allows for purification and controlled deprotection during synthesis. journalirjpac.comnih.gov |
| 3'-OH Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEPCl) | Cyanoethyl phosphoramidite | Creates the reactive phosphoramidite moiety for coupling and protects the phosphate linkage. researchgate.netjournalirjpac.com |
Synthesis of Advanced Derivatives (e.g., 4'-C-α-aminoethoxy-5-(1-propynyl)-2'-O-methyluridine)
Further modifications can be introduced to enhance the properties of the nucleoside. The synthesis of 4'-C-α-aminoethoxy-5-(1-propynyl)-2'-O-methyluridine (4AEopU) is an example of creating a highly modified building block for antisense therapeutics. researchgate.netrsc.orgrsc.orgnih.gov This derivative combines the benefits of the 2'-O-methyl, 5-propynyl, and a novel 4'-C-aminoethoxy modification.
The synthesis of this advanced derivative builds upon the previously described steps but introduces the 4'-C modification at an earlier stage, typically on a protected sugar intermediate before the base is attached or on a pre-formed nucleoside. A reported synthetic route involves first preparing the 4'-C-α-aminoethoxy-2'-O-methyluridine intermediate. researchgate.netresearchgate.net Crucially, the 5-propynyl group is introduced after the addition of the 4'-aminoethoxy side chain. The sequence involves:
Synthesis of a 4'-C-α-azidoethoxy-2'-O-methyluridine precursor.
Reduction of the azide (B81097) to an amine, followed by protection of the new amino group.
Iodination at the C5 position of the uracil base. researchgate.net
A Sonogashira coupling reaction with propyne to install the 5-(1-propynyl) group. researchgate.net
Final deprotection and phosphitylation steps as described previously to yield the phosphoramidite building block. researchgate.netresearchgate.net
This modular approach allows for the combination of different beneficial modifications into a single nucleoside monomer for the development of next-generation oligonucleotide therapeutics. rsc.org
Integration and Architecture of Oligonucleotides Incorporating 5 1 Propynyl 2 O Methyluridine
Solid-Phase Oligonucleotide Synthesis Methodologies
The incorporation of 5-(1-Propynyl)-2'-O-methyluridine into synthetic oligonucleotides is achieved through the well-established phosphoramidite (B1245037) method of solid-phase synthesis. rsc.orgnih.gov This automated, cyclical process allows for the precise, sequential addition of nucleotide building blocks to a growing chain anchored to a solid support, typically controlled pore glass (CPG). rsc.orgnih.gov
The synthesis cycle for incorporating this modified nucleoside follows four primary steps:
De-blocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside. nih.gov This exposes the 5'-hydroxyl for the subsequent coupling reaction.
Coupling: The key step for integration involves the activation of a 5-(1-Propynyl)-2'-O-methyluridine phosphoramidite monomer. nih.govnih.gov This monomer, a derivative of the nucleoside with a reactive phosphite (B83602) group, is activated by a weak acid like tetrazole. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. nih.gov The synthesis of the specific phosphoramidite building block for 5-(1-Propynyl)-2'-O-methyluridine is a critical precursor step, involving standard phosphitylation procedures on the protected nucleoside. nih.gov
Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using reagents such as acetic anhydride (B1165640) and 1-methylimidazole.
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester (or phosphorothioate (B77711), if desired) by treatment with an oxidizing agent, typically an iodine solution in the presence of water. nih.gov
This four-step cycle is repeated for each nucleotide in the desired sequence. Upon completion of the chain assembly, the oligonucleotide is cleaved from the solid support and all remaining protecting groups on the nucleobases and phosphate (B84403) backbone are removed. The final product is then purified, commonly by high-performance liquid chromatography (HPLC).
Design and Engineering of Oligonucleotides with 5-(1-Propynyl)-2'-O-methyluridine
The unique properties conferred by 5-(1-Propynyl)-2'-O-methyluridine—namely the combination of the 2'-O-methyl group's nuclease resistance and A-form helical preference with the C5-propynyl group's enhanced base stacking and binding affinity—make it a valuable component in the design of various functional oligonucleotides.
Antisense Oligonucleotide (ASO) Constructs
In antisense technology, ASOs are designed to bind to a specific mRNA target, leading to the degradation of the mRNA or the modulation of its function. The incorporation of C5-propynyl pyrimidines, including 5-(1-Propynyl)-2'-O-methyluridine, has been shown to significantly enhance the properties of ASOs. nih.govnih.gov
The primary benefit is a substantial increase in binding affinity to the target RNA. nih.gov This is reflected in a higher melting temperature (Tm) of the ASO-RNA duplex. The C5-propynyl group intercalates into the duplex, improving base-stacking interactions and stabilizing the hybrid structure. This enhanced affinity can translate to increased potency of the antisense agent. nih.gov
Furthermore, the 2'-O-methyl modification provides significant resistance to degradation by cellular nucleases, a critical requirement for therapeutic oligonucleotides. nih.gov ASOs are often designed as "gapmers," which feature a central block of unmodified DNA (or phosphorothioate DNA) flanked by "wings" of modified nucleosides like 2'-O-methyl. This design allows the ASO to recruit RNase H, an enzyme that recognizes the DNA/RNA hybrid and cleaves the target RNA. nih.govnih.gov Studies have shown that placing 5-(1-Propynyl)-2'-O-methyluridine in the wings of a gapmer can enhance thermal stability and nuclease resistance while still permitting efficient RNase H-mediated cleavage of the target mRNA. nih.govnih.gov
| Modification Strategy | Change in Melting Temperature (ΔTm) per modification (°C) | Key Findings |
| ASO Gapmer Wings | +1.4 °C | Incorporation of a related 4AEopU modification significantly stabilized the ASO/RNA duplex. nih.gov |
| ASO with C5-Propynyl Pyrimidines | Increase noted, specific value varies | Enhanced binding affinity to target RNA is a primary result of the modification. nih.gov |
| Nuclease Resistance | >90% intact after 360 min | ASOs modified with a related 4AEopU showed robust resistance to nuclease degradation compared to unmodified oligos. nih.gov |
Small Interfering RNA (siRNA) Duplexes
Small interfering RNAs (siRNAs) are double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to silence gene expression. While modifications are essential to improve the stability and pharmacokinetic properties of siRNAs, the placement and nature of these modifications are critical.
The RNAi pathway relies on the recognition of the siRNA duplex by a series of proteins, culminating in the loading of the guide strand into the RNA-Induced Silencing Complex (RISC). nih.gov The C5-propynyl group is a relatively bulky modification. Research has indicated that when a 5-propynyl moiety is incorporated into the core of an siRNA strand, it can create steric hindrance within the major groove of the duplex. This can interfere with the proper recognition and processing by the RISC machinery, potentially leading to a decrease or complete loss of RNAi activity. nih.gov
Therefore, while the 2'-O-methyl modification is commonly used in siRNAs to enhance stability and reduce off-target effects, the combination with a C5-propynyl group within the functional regions of an siRNA duplex is generally avoided due to its detrimental effect on RISC loading and subsequent gene silencing. nih.govnih.gov Any potential use would likely be restricted to regions where protein interaction is not critical, such as the 3'-overhangs, although even there, its bulkiness could be a factor. nih.gov
Triple Helix Forming Oligonucleotides (TFOs)
Triple helix forming oligonucleotides (TFOs) are single-stranded oligonucleotides that bind to the major groove of a DNA duplex, forming a triple-helical structure. This interaction can be used to modulate gene expression at the transcriptional level. A significant challenge for TFOs, particularly those following the pyrimidine (B1678525) motif, is their instability under physiological conditions (neutral pH and low magnesium concentrations). nih.gov
The incorporation of 5-(1-propynyl) pyrimidines, including the 2'-deoxyuridine (B118206) analogue (pdU), has proven to be a highly effective strategy to overcome these limitations. nih.gov The propynyl (B12738560) group enhances the stability of the triplex through improved stacking interactions. Studies have shown a dramatic increase in the thermal stability (Tm) of triplexes containing this modification. nih.govnih.gov
Specifically, TFOs containing 5-(1-propynyl)-2'-deoxyuridine (B1595973) exhibit:
Superior binding at neutral pH: They form stable triplexes at pH 7.0, whereas unmodified TFOs often require a lower, non-physiological pH. nih.gov
Decreased magnesium dependence: The modification significantly reduces the concentration of Mg2+ required for stable triplex formation. nih.gov
Enhanced thermal stability: A remarkable increase in triplex Tm has been observed. For example, a 15-mer TFO containing pdU showed a Tm increase of 30°C compared to its unmodified counterpart at 1 mM Mg2+. nih.gov
The combination of the C5-propynyl group with the 2'-O-methyl modification further enhances these properties, providing both conformational pre-organization from the 2'-O-methyl group and superior stacking from the propynyl group, leading to highly stable triplexes. nih.gov
| TFO Modification | Duplex Target | Tm (°C) at pH 7.0 | ΔTm per modification (°C) |
| Unmodified TFO | Hprt gene sequence | < 25 | N/A |
| 2'-O-Me TFO | Hprt gene sequence | 54 | N/A |
| 2'-O-Me TFO with four 5-(1-propynyl)U | Hprt gene sequence | 63 | ~2.25 |
Data adapted from studies on TFOs targeting the Hprt gene, demonstrating the stabilizing effects of 2'-O-Me and 5-(1-propynyl)U modifications. nih.gov
Modified Nucleic Acid Probes and Microarray Applications
Nucleic acid probes are oligonucleotides used to detect the presence of complementary sequences through hybridization. wikipedia.org Key characteristics of an effective probe are high affinity and specificity for its target. The demonstrated ability of 5-(1-Propynyl)-2'-O-methyluridine to significantly increase the thermal stability and binding affinity of an oligonucleotide to its RNA target makes it an attractive candidate for enhancing probe performance. nih.govacs.org
While direct, widespread application of this specific modification in commercial hybridization probes or on microarrays is not extensively documented in the literature, its properties are highly relevant. In applications like fluorescence in situ hybridization (FISH) or Northern blotting, probes with higher affinity can be used at lower concentrations or under more stringent conditions, potentially reducing background noise and improving signal specificity.
For microarray applications, oligonucleotides are immobilized on a solid surface to screen for complementary sequences in a sample. wikipedia.org The stability and hybridization efficiency of these surface-bound probes are paramount. The incorporation of affinity-enhancing modifications like C5-propynyl pyrimidines could theoretically improve the sensitivity and reliability of microarray-based assays by promoting more stable and specific binding of target molecules from the sample.
Biophysical and Structural Characterization of Nucleic Acids Containing 5 1 Propynyl 2 O Methyluridine
Modulation of Duplex and Triplex Stability
The introduction of 5-(1-propynyl)-2'-O-methyluridine into nucleic acid strands has a profound impact on their stability when forming duplexes and triplexes. This is primarily attributed to the unique chemical features of the propynyl (B12738560) group at the C5 position of the uracil (B121893) base and the methoxy (B1213986) group at the 2' position of the ribose sugar.
Thermodynamic Analysis (e.g., Melting Temperature (Tm) Changes)
A key metric for assessing the stability of nucleic acid duplexes is the melting temperature (Tm), the temperature at which half of the double-stranded molecules dissociate into single strands. The incorporation of 5-(1-propynyl)-2'-O-methyluridine generally leads to a significant increase in the Tm of both DNA/RNA and RNA/RNA duplexes. This enhanced thermal stability is a direct consequence of the favorable energetic contributions from the modification.
Studies have shown that substituting thymidine (B127349) with C5-propynyl-deoxyuridine can increase the Tm by approximately 1.7°C per modification. biomers.net This stabilizing effect is additive with multiple substitutions. The 5-propynyl group enhances duplex stability through improved base stacking and increased hydrophobic interactions. biomers.net
In a study involving antisense oligonucleotides, the incorporation of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine (a related compound) significantly stabilized the duplex. nih.gov For instance, a single substitution in a DNA strand targeting an RNA strand increased the Tm by 2°C for a fully matched duplex. nih.gov Even in mismatched pairs, such as with uridine (B1682114) or cytidine, a 2°C increase in Tm was observed, highlighting the potent stacking interactions conferred by the 5-propynyl group. nih.gov
Furthermore, in the context of triplex-forming oligonucleotides (TFOs), the presence of 5-(1-propynyl)-2'-deoxyuridine (B1595973) (pdU) leads to substantially more stable triplexes compared to those with thymidine. nih.gov A remarkable increase in Tm of 30°C was observed for pdU-containing 15-mers at 1 mM Mg2+, indicating their enhanced binding affinity even at physiologically low magnesium concentrations. nih.gov
Table 1: Change in Melting Temperature (ΔTm) with 5-(1-Propynyl)pyrimidine Modifications
| Modification | ΔTm per modification (°C) | Base Substituted |
| C-5 Propynyl-deoxyuridine (pdU) | +1.7 | dT |
| C-5 Propynyl-deoxycytidine (pdC) | +2.8 | dC |
This table is based on data from various studies and represents typical increases in melting temperature. The exact ΔTm can be influenced by the sequence context. biomers.net
Impact on Hybridization Affinity and Specificity
The enhanced thermodynamic stability conferred by 5-(1-propynyl)-2'-O-methyluridine directly translates to higher hybridization affinity for complementary target strands. This increased affinity is crucial for applications such as antisense technology and diagnostics, where strong and specific binding is paramount.
The 2'-O-methyl modification itself is known to increase the binding affinity of oligonucleotides to RNA targets. nih.gov This is because the 2'-O-methyl group pre-organizes the sugar into an A-form-like geometry, which is the preferred conformation for RNA duplexes. The combination of the 2'-O-methyl group and the 5-propynyl group results in a synergistic enhancement of hybridization affinity.
Moreover, this modification can also improve base discrimination ability. For instance, the combination of a 5-propynyl modification with a 4′-C-α-aminoethoxy-2′-O-methyluridine analog improved the ability to distinguish between a perfectly matched target and one with a single guanosine (B1672433) mismatch. nih.gov This is because the modification can reduce the affinity for mismatched pairs, thereby increasing the specificity of hybridization.
Conformational Analysis and Helical Geometry Perturbations
The introduction of 5-(1-propynyl)-2'-O-methyluridine influences the local and global conformation of nucleic acid helices. These structural changes are key to understanding the observed increases in stability and binding affinity.
Ribose Sugar Pucker Preferences (e.g., C3'-endo Bias)
The 2'-O-methyl group on the ribose sugar of 5-(1-propynyl)-2'-O-methyluridine strongly biases the sugar pucker towards the C3'-endo conformation. researchgate.net This pre-organization of the sugar into an A-form-like geometry reduces the entropic penalty of hybridization to an RNA target, thereby contributing to the increased duplex stability. nih.gov This C3'-endo preference is a hallmark of many modified nucleotides designed to enhance RNA affinity.
Influence on A-form Helix Characteristics
As a consequence of the C3'-endo sugar pucker preference, oligonucleotides containing 5-(1-propynyl)-2'-O-methyluridine tend to adopt A-form helical characteristics, even in DNA/RNA hybrids. Circular dichroism (CD) spectroscopy studies have confirmed that duplexes containing related 4AEo-modified analogs form an A-type-like helix, similar to unmodified DNA/RNA duplexes. nih.gov The A-form helix is characterized by a wider and shallower minor groove and a narrower and deeper major groove compared to the B-form helix. The 5-propynyl group resides in the major groove of the duplex. nih.gov
Intermolecular Interactions: Base Stacking and Hydrogen Bonding Networks
The enhanced stability of nucleic acids containing 5-(1-propynyl)-2'-O-methyluridine is rooted in favorable changes in intermolecular interactions, particularly base stacking.
Nuclease Resistance and Biochemical Stability in Nucleic Acid Contexts
The chemical modification of nucleosides is a cornerstone strategy in the development of therapeutic oligonucleotides, aiming to enhance their stability against enzymatic degradation while maintaining or improving their binding affinity to target sequences. The compound 5-(1-propynyl)-2'-O-methyluridine incorporates two key modifications: a 2'-O-methyl (2'-OMe) group on the ribose sugar and a C-5 propynyl group on the uracil base. This combination synergistically enhances the biochemical stability of nucleic acids by providing robust resistance to nuclease-mediated degradation.
The 2'-O-methyl modification is a widely utilized alteration known to significantly increase the stability of oligonucleotides against a variety of nucleases. nih.gov The presence of the methoxy group at the 2' position of the ribose sterically hinders the approach of nuclease enzymes, which would otherwise cleave the phosphodiester backbone. nih.gov This modification effectively reduces the susceptibility of the adjacent phosphodiester bond to hydrolysis, thereby prolonging the half-life of the oligonucleotide in biological fluids. synoligo.comgenelink.com
Research on oligonucleotides containing a related compound, 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine, has provided direct evidence for the exceptional nuclease resistance conferred by the combined 2'-O-methyl and 5-propynyl modifications. nih.govrsc.org In studies assessing their biochemical stability, these modified oligonucleotides demonstrated superior resistance to enzymatic degradation. nih.gov For instance, when incubated in an environment containing 50% biological sample, a significant portion of the full-length modified oligonucleotides remained intact after extended periods. nih.gov This robust biochemical stability is a critical attribute for antisense applications, ensuring the therapeutic agent can reach and interact with its target mRNA. nih.govrsc.org
Table 1: Nuclease Degradation of Modified Oligonucleotides
This table summarizes representative findings on the stability of oligonucleotides containing modifications similar to 5-(1-propynyl)-2'-O-methyluridine when exposed to nuclease-containing environments.
| Modification | Experimental Condition | Remaining Full-Length Oligonucleotide | Source |
| 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine | Incubation for 360 min in 50% biological sample | ~20% | nih.gov |
| C-5 propyne-modified phosphorothioate (B77711) | In tissue culture | Biologically active half-life of 35 hours | nih.gov |
Mechanistic Studies of 5 1 Propynyl 2 O Methyluridine in Biological Systems in Vitro Models
Interactions with Nucleic Acid-Modifying Enzymes
The strategic placement of the 1-propynyl group and the 2'-O-methyl modification on the uridine (B1682114) scaffold significantly impacts how the molecule is recognized and processed by enzymes that act on nucleic acids. These interactions are crucial for the efficacy of antisense oligonucleotides (ASOs) and other nucleic acid-based drugs.
RNA Polymerase Substrate Recognition and Catalytic Efficiency
The incorporation of modified nucleotides like 5-(1-propynyl)-2'-O-methyluridine into a growing RNA chain by RNA polymerase is a critical consideration. While specific studies focusing solely on the substrate efficiency of 5-(1-propynyl)-2'-O-methyluridine triphosphate for RNA polymerases are not extensively detailed in the provided results, the behavior of related modified nucleotides offers valuable insights. For instance, studies on other 5-substituted pyrimidines have shown that modifications at this position can influence the substrate activity of DNA polymerases. Research has demonstrated that 5-methyldeoxycytidine triphosphate can be incorporated with higher efficiency than its natural counterpart, deoxycytidine triphosphate, by the Klenow fragment of DNA polymerase. rsc.orgresearchgate.net This suggests that modifications at the 5-position can be well-tolerated and may even enhance polymerase-mediated incorporation.
The 2'-O-methyl modification is a common feature in therapeutic oligonucleotides, valued for its ability to increase nuclease resistance and duplex stability. nih.gov However, this modification can also impact polymerase activity. RNA polymerases are known to be sensitive to modifications at the 2'-position of the ribose sugar. nih.gov The presence of the 2'-O-methyl group generally disfavors recognition by RNA-dependent RNA polymerases, which is a desirable trait for therapeutic oligonucleotides as it can reduce the potential for off-target effects mediated by the amplification of the therapeutic strand. frontiersin.org
RNase H-Mediated Cleavage Activity and Mechanism
A key mechanism of action for many antisense oligonucleotides is the recruitment of RNase H to the DNA/RNA heteroduplex, leading to the cleavage of the target RNA. The design of ASOs often involves a "gapmer" structure, where a central block of deoxynucleotides is flanked by modified ribonucleotides. This design is intended to support RNase H activity, which typically requires a stretch of DNA-like residues.
The 5-(1-propynyl) modification, being located in the major groove of the DNA/RNA duplex, has been shown to not inhibit RNase H activity. nih.gov This is a significant advantage, as it allows for the enhancement of other properties, such as binding affinity, without compromising this crucial degradation pathway. In fact, antisense oligonucleotides containing a related compound, 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine (4AEopU), have been demonstrated to efficiently activate RNase H-mediated cleavage of a target mRNA in vitro when incorporated into a gapmer design. nih.gov This suggests that the 5-propynyl group is compatible with the structural requirements for RNase H recognition and catalysis.
RNase H enzymes recognize the structural features of an RNA/DNA hybrid. nih.gov RNase H1 requires a stretch of at least four ribonucleotides for efficient cleavage, while RNase H2 can cleave at a single ribonucleotide-deoxyribonucleotide junction. nih.gov The 2'-O-methyl modification, when placed in the flanking regions of a gapmer ASO, protects the oligonucleotide from degradation by nucleases while allowing the central DNA gap to remain accessible to RNase H. nih.gov
Influence on RNA Interference (RNAi) Pathway Components (e.g., RISC Complex)
The RNA interference (RNAi) pathway is another major avenue for gene silencing, utilizing small interfering RNAs (siRNAs) to guide the RNA-Induced Silencing Complex (RISC) to its target mRNA. The incorporation of modified nucleotides into siRNAs can significantly affect their stability, efficacy, and interaction with the core components of the RNAi machinery.
The minimal functional unit of RISC is an Argonaute (Ago) protein loaded with a guide strand of the siRNA. nih.govwikipedia.org This complex then scans for and cleaves complementary mRNA molecules. nih.gov The introduction of chemical modifications into siRNAs can impact several stages of this process, including Dicer processing, RISC loading, and target cleavage.
While the 2'-O-methyl modification is frequently used to enhance siRNA stability, the 5-propynyl group has a more complex effect. nih.govnih.gov It has been reported that the 5-propynyl moiety, when incorporated into siRNAs, can interfere with interactions within the major groove of the RISC complex, potentially leading to a decrease in RNAi activity. nih.gov This suggests that while this modification can enhance thermal stability, its presence within the seed region of an siRNA might be detrimental to the precise molecular interactions required for efficient RISC function. The assembly and activity of the RISC are sensitive to the structural conformation of the siRNA-target duplex, and bulky modifications in the major groove could disrupt the necessary contacts for Ago-mediated cleavage. nih.gov
Modulation of Gene Expression Regulation Mechanisms (e.g., Steric Block)
Beyond enzymatic cleavage of mRNA, oligonucleotides can also modulate gene expression through non-degradative mechanisms, such as steric hindrance. In this mode of action, the binding of a modified oligonucleotide to a target pre-mRNA or mRNA can physically block the binding of cellular machinery involved in splicing, translation, or polyadenylation, thereby inhibiting gene expression.
The high binding affinity conferred by the 5-(1-propynyl) modification makes oligonucleotides containing this analog well-suited for steric block applications. The enhanced thermal stability of the duplex formed between the modified oligonucleotide and its target RNA can lead to a more stable and prolonged blockade of essential cellular processes. For instance, an oligonucleotide could be designed to bind to a splice site on a pre-mRNA, preventing the spliceosome from accessing the site and leading to the production of a non-functional or alternatively spliced mRNA.
Advanced Research Applications and Functional Development
Design and Optimization of Oligonucleotide-Based Research Probes
The incorporation of 5-(1-propynyl)-2'-O-methyluridine into oligonucleotide probes has been shown to significantly improve their binding affinity and stability. The propynyl (B12738560) group at the C5 position of uridine (B1682114) enhances base stacking interactions within the duplex, leading to a more stable structure. genelink.com This increased stability is reflected in a higher melting temperature (Tm) of the oligonucleotide duplex, a critical parameter in many molecular biology techniques. nih.govresearchgate.net
The 2'-O-methyl modification further contributes to the probe's stability by conferring nuclease resistance. genelink.com This is particularly advantageous in cellular environments where nucleases can rapidly degrade unmodified oligonucleotides. The combination of these two modifications results in probes with superior hybridization characteristics, allowing for more stringent washing conditions and reduced non-specific binding in applications such as fluorescence in situ hybridization (FISH) and Northern blotting.
| Modification | Effect on Duplex Stability (Tm) | Nuclease Resistance |
| 5-(1-Propynyl)-uridine | Increased (approx. +1.7°C per substitution) | Increased |
| 2'-O-Methyl | Increased (approx. +1.3°C per substitution) | Increased |
| 5-Methyl-dC | Increased (approx. +1.3°C per substitution) | Similar to DNA |
| 2'-Fluoro | Increased (approx. +1.8°C per substitution) | Increased |
| 2-Amino-dA | Increased (approx. +3.0°C per substitution) | Similar to DNA |
| C-5 propynyl-C | Increased (approx. +2.8°C per substitution) | Increased |
This table is based on data from various sources and provides a general overview of the effects of different modifications on oligonucleotide properties. genelink.com
Enhancing Specificity and Potency of Antisense Tools in Research Models
In the realm of antisense technology, 5-(1-propynyl)-2'-O-methyluridine has emerged as a valuable modification for enhancing the specificity and potency of antisense oligonucleotides (ASOs). ASOs are short, synthetic nucleic acid sequences designed to bind to specific mRNA targets and modulate gene expression. The inclusion of C-5 propynyl pyrimidines in phosphorothioate (B77711) ASOs has been demonstrated to significantly increase their potency in inhibiting gene expression in vitro. nih.govresearchgate.net This heightened potency is largely attributed to the enhanced binding affinity for the target RNA. nih.govresearchgate.net
The increased affinity allows for the use of lower concentrations of ASOs, which can help to minimize off-target effects. nih.gov Furthermore, the modification has been shown to improve the discrimination between the target sequence and mismatched sequences, leading to greater specificity. nih.gov While the combination of 2'-O-methoxyethyl (2'-MOE) modifications with C-5 propynyl pyrimidines did not show further improvement in the potency of PTEN transcript reduction in one study, the inherent benefits of the propynyl modification in other contexts remain significant. nih.govresearchgate.net
Development of Modified Oligonucleotides for Gene Targeting Studies
The unique properties of 5-(1-propynyl) pyrimidines have also been leveraged in the development of oligonucleotides for gene targeting. Oligonucleotides containing 5-(1-propynyl)-2'-deoxyuridine (B1595973) (pdU), a related compound, have shown superior characteristics in forming triplex structures with DNA. nih.gov These triplex-forming oligonucleotides (TFOs) can bind to specific sequences in the major groove of double-stranded DNA, enabling targeted gene modification.
Research has shown that TFOs containing pdU exhibit enhanced binding at neutral pH and low magnesium concentrations, conditions that are more physiologically relevant. nih.gov In a shuttle vector-based mutagenesis assay, these pdU-containing TFOs resulted in a four-fold higher mutation frequency compared to their unmodified counterparts, highlighting their potential for inducing specific genomic alterations. nih.gov This suggests that the incorporation of the 5-(1-propynyl) modification can significantly improve the efficacy of gene targeting strategies.
Applications in High-Density Oligonucleotide Array-Based Sequence Analysis
High-density oligonucleotide arrays are powerful tools for the parallel analysis of thousands of genes. nih.govexlibrisgroup.com The performance of these arrays is critically dependent on the specificity and efficiency of hybridization between the target nucleic acids and the immobilized probes. The use of modified oligonucleotides, including those containing 5-(1-propynyl)-2'-O-methyluridine, can enhance the performance of these arrays.
By increasing the binding affinity and specificity of the probes, this modification can lead to improved signal-to-noise ratios and more reliable detection of gene expression changes. nih.gov The enhanced stability of the duplexes formed with propynyl-modified probes allows for more stringent hybridization and washing conditions, which can reduce background noise and cross-hybridization. google.com This leads to more accurate and reproducible data in high-throughput gene expression profiling and sequence analysis. nih.gov
Q & A
Basic: What are the key synthetic routes for 5-(1-Propynyl)-2'-O-methyluridine, and how are they optimized for yield?
Answer:
The synthesis typically involves modifying uridine at the 2'-OH position with a methyl group and introducing a propynyl moiety at the 5-position. A common method uses phosphoramidite chemistry, where 2'-O-methyluridine is functionalized with a propynyl group via Sonogashira coupling or palladium-catalyzed cross-coupling reactions . Optimization focuses on protecting group strategies (e.g., dimethoxytrityl for 5'-OH protection) and reaction conditions (temperature, catalyst loading) to improve yields. For example, Froehler et al. (1993) achieved efficient coupling using allyl-protected intermediates, with yields exceeding 70% under anhydrous conditions . Post-synthesis purification via reverse-phase HPLC ensures product integrity .
Advanced: How does the 5-(1-propynyl) modification enhance triplex-forming oligonucleotide (TFO) stability, and what experimental evidence supports this?
Answer:
The propynyl group increases base-stacking interactions and hydrophobic surface area, stabilizing triplex DNA structures. Lacroix et al. (1999) demonstrated that oligonucleotides containing 5-(1-propynyl)-2'-O-methyluridine exhibit a 2.5-fold increase in triplex stability compared to unmodified counterparts, attributed to reduced magnesium dependence (from 10 mM to 2 mM Mg²⁺) and enhanced cellular uptake . Circular dichroism (CD) spectroscopy and electrophoretic mobility shift assays (EMSA) are critical for validating these effects. Contradictions in thermal denaturation data (e.g., ΔTm variability across studies) may arise from buffer composition differences, necessitating standardized protocols .
Basic: What analytical techniques are essential for characterizing 5-(1-Propynyl)-2'-O-methyluridine and its derivatives?
Answer:
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm regioselective modifications and sugar pucker conformation .
- Mass spectrometry (MS) (e.g., MALDI-TOF or ESI-MS) to verify molecular weight and purity .
- HPLC (ion-pair or reverse-phase) for quantifying synthetic yields and separating diastereomers .
- UV melting curves to assess thermodynamic stability in duplex or triplex contexts .
Advanced: How can researchers resolve contradictions in reported thermodynamic data for propynyl-modified oligonucleotides?
Answer:
Discrepancies in ΔTm or binding affinity often stem from:
- Buffer variability (e.g., ionic strength, divalent cations). Standardizing conditions (e.g., 100 mM NaCl, pH 7.4) is critical .
- Sequence context effects . Propynyl modifications show position-dependent stabilization; systematic studies using isosequential controls are advised .
- Methodological differences . Use isothermal titration calorimetry (ITC) instead of UV melting for direct ΔG measurements .
Basic: What role does 5-(1-Propynyl)-2'-O-methyluridine play in antisense oligonucleotide (ASO) design?
Answer:
The 2'-O-methyl group enhances nuclease resistance, while the propynyl modification improves binding affinity to RNA targets. Froehler et al. (1993) showed that ASOs with this modification achieve a 10–15°C increase in Tm when hybridized to complementary RNA, enabling potent gene silencing in vitro . Design considerations include avoiding GC-rich regions to minimize off-target hybridization .
Advanced: What are the challenges in optimizing cellular delivery of propynyl-modified oligonucleotides, and how can they be addressed?
Answer:
Challenges include:
- Cellular uptake barriers due to increased hydrophobicity. Solutions include nanoparticle encapsulation (e.g., lipid or polymer-based carriers) .
- Toxicity from non-specific protein interactions . Modifying the phosphorothioate backbone or reducing modification density mitigates this .
- Endosomal trapping . Co-delivery with endosomolytic agents (e.g., chloroquine) improves cytoplasmic release .
Basic: How does the propynyl group influence the pharmacokinetics of modified oligonucleotides?
Answer:
The propynyl modification extends half-life in serum by reducing exonuclease degradation. In vivo studies in murine models show a 3-fold increase in circulation time compared to unmodified oligonucleotides. However, increased liver accumulation requires dose optimization to avoid hepatotoxicity .
Advanced: What strategies exist for resolving off-target effects in gene-editing applications using propynyl-modified TFOs?
Answer:
- Bioinformatics screening (e.g., BLAST) to exclude sequences with high homology to non-target genes.
- Chemical modification balancing : Combining propynyl groups with 5-methylcytosine reduces non-specific triplex formation .
- Dose-response profiling to identify the minimum effective concentration .
Basic: How is the stability of 5-(1-Propynyl)-2'-O-methyluridine quantified in physiological conditions?
Answer:
Stability assays involve incubating the compound in human serum or simulated biological fluids (e.g., PBS with RNase A). Quantification via HPLC or gel electrophoresis at timed intervals measures degradation rates. Half-life improvements (>24 hours in serum) are typical for propynyl-modified analogs .
Advanced: What computational tools are recommended for predicting the impact of propynyl modifications on oligonucleotide structure?
Answer:
- Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to model base-stacking and hydration effects.
- Docking software (AutoDock Vina) for predicting triplex or duplex binding affinities .
- Density functional theory (DFT) to analyze electronic effects of the propynyl group on π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
